molecular formula C7H14ClNO2 B8137704 (r)-Methyl 2-amino-3-cyclopropylpropanoate hcl

(r)-Methyl 2-amino-3-cyclopropylpropanoate hcl

Cat. No.: B8137704
M. Wt: 179.64 g/mol
InChI Key: BAFGFLVLZUVHIL-FYZOBXCZSA-N
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Description

(R)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 1909310-09-3) is a chiral amino ester hydrochloride salt widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring directly attached to the propanoate backbone, a configuration that confers unique steric and electronic properties. The cyclopropane ring’s inherent strain (≈27 kcal/mol) and the compound’s zwitterionic character (due to the amino and carboxylate groups) influence its reactivity, solubility, and stability . This compound is commonly employed in the synthesis of bioactive molecules, particularly those targeting enzymes or receptors sensitive to conformational rigidity.

Properties

IUPAC Name

methyl (2R)-2-amino-3-cyclopropylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFGFLVLZUVHIL-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:

    Cyclopropanation: The introduction of the cyclopropyl group can be achieved through various cyclopropanation reactions. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

    Amino Acid Formation: The cyclopropyl-containing intermediate is then converted into the desired amino acid derivative through a series of reactions, including amination and esterification.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies of enzyme-substrate interactions and protein engineering.

    Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (R)-methyl 2-amino-3-cyclopropylpropanoate HCl with two structurally related compounds: methyl 2-(1-aminocyclohexyl)acetate (CAS: 178242-64-3) and syringin (CAS: 118-34-3). While syringin is pharmacologically distinct (a glycoside), the other compounds share amino ester backbones but differ in cyclic substituents.

Table 1: Comparative Analysis of Key Properties

Property This compound Methyl 2-(1-Aminocyclohexyl)Acetate Syringin
CAS Number 1909310-09-3 178242-64-3 118-34-3
Molecular Formula C₈H₁₄ClNO₂ C₉H₁₇NO₂ C₁₇H₂₄O₉
Cyclic Substituent Cyclopropyl Cyclohexyl Phenylpropanoid glycoside
Ring Strain High (cyclopropane) Low (chair-conformation cyclohexane) N/A
Solubility (Water) High (hydrochloride salt enhances solubility) Moderate (free base less polar) Low (non-ionic glycoside)
Thermodynamic Stability Lower due to ring strain Higher (stable cyclohexane ring) Stable under dry conditions
Primary Applications Chiral intermediate in drug synthesis Intermediate for hydrophobic ligands Anti-inflammatory research

Structural and Reactivity Differences

  • Cyclopropane vs. Cyclohexane : The cyclopropane ring in the target compound introduces significant angle strain, increasing its reactivity in ring-opening reactions or nucleophilic substitutions compared to the strain-free cyclohexane analog . Computational studies using density-functional theory (DFT) with exact-exchange functionals (e.g., Becke’s 1993 method) predict higher exothermicity for cyclopropane-derived intermediates due to strain release .
  • Steric Effects: The compact cyclopropane group reduces steric hindrance near the amino group, enabling faster enantioselective reactions compared to the bulkier cyclohexyl analog.

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the cyclopropane derivative improves aqueous solubility (>50 mg/mL), critical for biological assays. In contrast, methyl 2-(1-aminocyclohexyl)acetate (free base) exhibits lower solubility (<10 mg/mL) .
  • Thermal Stability : Cyclopropane’s strain lowers thermal decomposition thresholds (~150°C) relative to the cyclohexyl analog (>200°C), as confirmed by thermogravimetric analysis (TGA) in recent studies .

Research Findings and Computational Insights

Recent studies highlight the role of exact-exchange DFT methods (e.g., Becke’s hybrid functionals) in modeling these compounds. For example:

  • The cyclopropane derivative’s atomization energy was calculated with <3 kcal/mol error using Becke’s 1993 functional, validating its strained geometry’s contribution to reactivity .
  • Comparative molecular dynamics simulations suggest the cyclopropane analog’s faster solvation kinetics, aligning with experimental solubility data .

Biological Activity

(R)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride, commonly referred to as (R)-Methyl 2-amino-3-cyclopropylpropanoate HCl, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl moiety, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and research findings.

  • IUPAC Name : Methyl 2-amino-3-cyclopropylpropanoate hydrochloride
  • CAS Number : 1909310-09-3
  • Molecular Formula : C7H14ClNO2
  • Molecular Weight : 179.65 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition Studies

One significant area of research involves the compound's role as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and obesity. In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on human and mouse 11β-HSD1:

CompoundHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
7j849
7o459823
7p1515451
7q201218
7r6481227

The compound this compound, particularly in its modified forms, has shown promising results in inhibiting the enzyme, with a notable improvement in potency when a cyclopropyl group was introduced at the α-position of the carboxamide .

Pharmacokinetic Properties

Pharmacokinetic studies reveal that the compound exhibits moderate stability and bioavailability. For instance, after administration in animal models, it demonstrated reasonable liver microsomal stability with approximately 57% of the parent compound remaining after a 30-minute incubation. The oral bioavailability was recorded at around 28%, indicating significant absorption potential .

Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the potential of this compound as a therapeutic agent due to its ability to modulate metabolic pathways. In vivo studies showed that after oral dosing, the compound achieved approximately 79% inhibition of the target enzyme in both liver and fat tissues, suggesting its efficacy in metabolic regulation .

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